NAD+-d4

Enzyme kinetics Deuterium isotope effect Hydride transfer

This tetradeuterated β-NADH-d4 diammonium salt is essential for precise NADH quantification via LC-MS/MS, enabling clear distinction from endogenous NADH with a +4 Da mass shift. It provides predictable kinetic isotope effects for reliable enzyme studies and supports scalable biocatalytic deuteration. Ideal for metabolomics and fluxomics applications.

Molecular Formula C21H27N7O14P2
Molecular Weight 667.4 g/mol
Cat. No. B12369884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAD+-d4
Molecular FormulaC21H27N7O14P2
Molecular Weight667.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
InChIInChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13?,14?,15+,16+,20-,21-/m1/s1/i1D,2D,3D,4D
InChIKeyBAWFJGJZGIEFAR-IXMLGZSLSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetradeuterated β-NADH Diammonium Salt: Stable Isotope-Labeled Coenzyme for Quantitative Redox Metabolomics and Mechanistic Enzymology


[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-(3-carbamoyl-2,4,5,6-tetradeuteriopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate, commonly referred to as β-NADH-d₄ (d₄-major) diammonium salt, is a tetradeuterated isotopologue of the reduced form of nicotinamide adenine dinucleotide (NADH). The compound retains the full coenzymatic activity of native NADH while incorporating four deuterium atoms at the 2, 4, 5, and 6 positions of the nicotinamide pyridinium ring . Its molecular formula is C₂₁H₂₄D₄N₇O₁₄P₂·2NH₃, with a molecular weight of 704.53 g/mol, conferring a +4 Da mass shift relative to unlabeled β-NADH . This precisely defined mass differential enables unequivocal discrimination from endogenous, protio-NADH in complex biological matrices when coupled with high-resolution mass spectrometry, thereby serving as an indispensable internal standard for absolute quantification in metabolomics, fluxomics, and pharmacokinetic studies .

Why Unlabeled NADH or Alternative Deuterated Cofactors Cannot Substitute for Tetradeuterated β-NADH in Rigorous Quantitative Workflows


The substitution of tetradeuterated β-NADH with generic, unlabeled NADH or alternative deuterated isotopologues introduces irreconcilable analytical and mechanistic artifacts that compromise data integrity. Unlabeled NADH lacks the requisite +4 Da mass shift, rendering it indistinguishable from endogenous cellular NADH during mass spectrometric analysis and precluding its use as an accurate internal standard for absolute quantification . Furthermore, deuterium substitution at the nicotinamide ring profoundly alters the rate of hydride transfer—a phenomenon quantified as the deuterium kinetic isotope effect (DKIE). For instance, yeast alcohol dehydrogenase exhibits a kH/kD of 3.6 when NADH is compared to 4-deuterated NADH [1]. Consequently, the use of an isotopologue with an incorrect number or positional arrangement of deuterium atoms will yield divergent enzymatic rates, invalidating kinetic comparisons and mechanistic interpretations. Tetradeuterated β-NADH, with its defined isotopic composition, provides a controlled and predictable DKIE, enabling reproducible studies of enzyme mechanism and metabolic flux that are simply unattainable with its protio counterpart or incompletely labeled analogs [2].

Quantitative Differentiation of Tetradeuterated β-NADH: Head-to-Head Evidence for Procurement and Experimental Design


Primary Deuterium Kinetic Isotope Effect (KIE) of 3.6 Confers Predictable Rate Retardation for Mechanistic Enzymology

In a classic head-to-head kinetic comparison using yeast alcohol dehydrogenase, the reduction of para-substituted benzaldehydes by NADH was directly compared to reduction by NADH bearing a deuterium atom at the nicotinamide 4-position (NADD). The primary kinetic isotope effect, derived from the difference in intercepts of the Hammett plots for the two cofactors, was calculated as kh/kd = 3.6 [1]. This indicates that hydride transfer from the deuterated cofactor is 3.6-fold slower, a quantifiable and reproducible effect that can be exploited to probe rate-limiting steps and transition state structures.

Enzyme kinetics Deuterium isotope effect Hydride transfer Alcohol dehydrogenase

Primary KIE of 2.9 ± 0.2 in Mannitol-1-Phosphate Dehydrogenase Underscores Broad Applicability Across Diverse Oxidoreductases

A comparative study of NAD⁺-dependent oxidation of protio- and deuterio- forms of D-mannitol 1-phosphate by recombinant Aspergillus fumigatus mannitol-1-phosphate 5-dehydrogenase (AfM1PDH) revealed a primary kinetic isotope effect of 2.9 ± 0.2 [1]. The reaction utilized (4S)-[²H]-NADH generated in situ, and the measured KIE strongly suggests that hydride transfer is rate-determining for this enzyme under physiological conditions. This value provides a second, independently validated data point for the KIE of deuterated NADH, distinct from yeast alcohol dehydrogenase.

Mannitol dehydrogenase Kinetic isotope effect Stereoselective synthesis NADH-dependent enzyme

Enzyme-Dependent Kinetic Isotope Effects of 2-Fold and 1.5-Fold Quantify Stereospecific Hydride Transfer from Pro-R Position

In a study investigating the biotransformation of the explosive CL-20, a dehydrogenase from Clostridium sp. EDB2 and a diaphorase from Clostridium kluyveri were used to compare rates with deuterated and non-deuterated NAD(P)H. For the dehydrogenase, a kinetic deuterium isotope effect of 2-fold was observed when using (R)-NADD as the hydride source compared to (S)-NADD or NADH. For diaphorase, a 1.5-fold effect was measured using (R)-NADPD [1]. LC-MS analysis confirmed a +1 Da mass shift in the product, verifying direct deuteride transfer. This study not only quantifies the KIE for these specific enzymes but also demonstrates the utility of deuterated cofactors in resolving stereochemical details of enzyme mechanisms.

Stereospecificity Dehydrogenase Diaphorase Biotransformation

Deuterium Substitution Modulates Coenzyme Binding Affinity: Kd of 0.46 µM for A-NADD vs. 0.27 µM for NADH

A study of horse liver alcohol dehydrogenase isoenzyme EE quantified the dissociation constants (Kd) for NADH and its stereospecifically deuterated analogs. The mean Kd values, determined in 20 mM phosphate buffer at pH 7.0 and 25 °C, were: 0.27 µM for unlabeled NADH, 0.29 µM for NADH with deuterium in the 4-B position (B-NADD), and 0.46 µM for NADH with deuterium in the 4-A position (A-NADD) [1]. This demonstrates that even a single deuterium substitution can measurably alter binding thermodynamics, with the 4-A substitution resulting in a nearly 70% increase in Kd (weaker binding).

Binding affinity Alcohol dehydrogenase Isotope effect Protein-ligand interaction

Mass Spectrometric Internal Standard with +4 Da Mass Shift Enables Absolute Quantification in Complex Biological Matrices

The molecular formula C₂₁H₂₄D₄N₇O₁₄P₂·2NH₃ confers a molecular weight of 704.53 g/mol to tetradeuterated β-NADH, representing a +4 Da mass increase compared to unlabeled β-NADH (MW ~663.43 for the free acid) . This mass difference is fully resolved by modern high-resolution mass spectrometers and is sufficient to prevent signal overlap with endogenous NADH in cellular extracts, plasma, or tissue homogenates. As a stable isotope-labeled internal standard (SIL-IS), it can be spiked into samples at known concentrations, allowing for correction of matrix effects, ion suppression, and extraction variability, thereby enabling accurate, absolute quantification of NADH levels via LC-MS/MS [1]. This is a standard and essential practice in metabolomics that is impossible with unlabeled NADH.

LC-MS/MS Metabolomics Stable isotope dilution Quantitative analysis

Vendor-Specified Isotopic Purity and Defined Salt Form Ensure Reproducibility and Eliminate Batch-to-Batch Variability

Commercially available tetradeuterated β-NADH diammonium salt is supplied with a defined chemical and isotopic purity. While exact isotopic enrichment percentages vary by lot and are detailed on Certificates of Analysis, the product is synthesized to contain a 'd₄-major' isotopologue composition [1]. This ensures that the primary species is the fully tetradeuterated form, minimizing contamination from partially deuterated (d₁-d₃) or unlabeled (d₀) forms. The diammonium salt formulation (C₂₁H₂₄D₄N₇O₁₄P₂·2NH₃) enhances solubility and stability compared to the free acid, a critical factor for reproducible preparation of stock solutions for quantitative assays . This level of specification provides a level of experimental control and reproducibility that is not guaranteed with generic, uncharacterized NADH preparations.

Quality control Isotopic enrichment Analytical standard Reproducibility

Procurement-Driven Application Scenarios for Tetradeuterated β-NADH Diammonium Salt Based on Quantitative Evidence


Absolute Quantification of Cellular NADH Pools via Stable Isotope Dilution LC-MS/MS

Tetradeuterated β-NADH serves as an indispensable internal standard for the accurate measurement of NADH in biological samples. The +4 Da mass shift allows it to be distinguished from endogenous, unlabeled NADH in complex matrices. By spiking a known amount of the deuterated standard into cell or tissue lysates prior to extraction, researchers can correct for analyte loss during sample preparation and for ion suppression effects during electrospray ionization. This enables the calculation of absolute NADH concentrations with high precision and accuracy, a workflow that is fundamental to studies of cellular metabolism, aging, and disease [1].

Mechanistic Dissection of Oxidoreductase Enzymes Using Primary Kinetic Isotope Effects

The well-characterized and quantifiable primary kinetic isotope effect of deuterated NADH is a powerful tool for enzymologists. By substituting protio-NADH with its tetradeuterated counterpart, the rate of hydride transfer is predictably retarded (e.g., by a factor of 2.9 to 3.6, depending on the enzyme) [2][3]. This allows researchers to determine whether hydride transfer is the rate-limiting step in the overall catalytic cycle. Furthermore, as demonstrated with stereospecific (R)- and (S)- labeled cofactors, it can be used to map the stereochemical course of hydride transfer, providing fundamental insights into enzyme mechanism [4].

Biocatalytic Synthesis of Selectively Deuterated Fine Chemicals and Pharmaceuticals

Tetradeuterated β-NADH is a critical cofactor for biocatalytic reductive deuteration, a green chemistry approach for incorporating deuterium into high-value molecules. Patented methods describe the use of deuterated NAD(P)H in coupled enzyme systems to drive the stereoselective transfer of a deuteride ion to a wide range of substrates [5]. The resulting deuterated products have applications as metabolic tracers, in NMR spectroscopy, and as active pharmaceutical ingredients with potentially improved metabolic stability. The availability of a reliable, high-purity tetradeuterated cofactor is a prerequisite for scaling these biocatalytic processes.

Quality Control Reference Material for NADH-Dependent Diagnostic Assays and Biosensor Development

In industrial and clinical settings where NADH is used as a cofactor in diagnostic assays (e.g., for enzyme activity measurements) or in biosensors, a well-characterized, stable standard is essential for calibration and quality control. The defined diammonium salt form and high isotopic purity of tetradeuterated β-NADH make it an ideal reference material. Its use ensures lot-to-lot consistency in assay calibration, reducing variability and increasing confidence in the accuracy of diagnostic results or sensor outputs, which rely on precise NADH quantification.

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